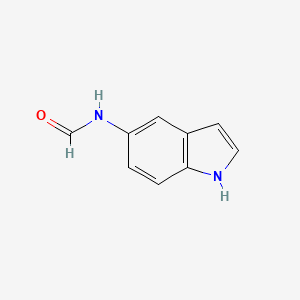

N-(1H-indol-5-yl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-11-8-1-2-9-7(5-8)3-4-10-9/h1-6,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPSEDULNCTFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458260 | |

| Record name | N-(1H-indol-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847255-02-1 | |

| Record name | N-(1H-indol-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indole Core: a Privileged Scaffold in Drug Discovery

The indole (B1671886) ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. mdpi.comjchr.org Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore. jchr.orgrsc.org The significance of indole derivatives in drug discovery and development is multifaceted, stemming from their ability to interact with a wide range of biological targets and their diverse pharmacological activities. mdpi.comjchr.orgnih.gov

Indole-containing compounds have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. rsc.orgnih.govajchem-b.com This wide-ranging activity is attributed to the indole nucleus's ability to mimic the structure of endogenous molecules, such as the amino acid tryptophan, and to participate in various non-covalent interactions with biological macromolecules. jchr.org For instance, the neurotransmitters serotonin (B10506) and melatonin (B1676174) both feature an indole core, which is crucial for their physiological functions. pcbiochemres.com

The structural versatility of the indole scaffold allows for the introduction of various substituents at multiple positions, significantly influencing the molecule's biological activity and pharmacokinetic profile. mdpi.com This adaptability has been exploited to develop numerous clinically successful drugs, including the anti-inflammatory agent indomethacin (B1671933) and the anti-cancer drug sunitinib. mdpi.com The continuous exploration of novel indole derivatives remains a highly active area of research, aimed at discovering new therapeutic agents with improved efficacy and reduced side effects. mdpi.comjchr.org

The Formamide Moiety: a Key Pharmacophoric Contributor

The formamide (B127407) group (-NHCHO), while structurally simple, plays a crucial role as a pharmacophoric element in a variety of bioactive molecules. A formamide is an amide derived from formic acid and is a valuable building block in the synthesis of pharmaceuticals, including sulfa drugs. wikipedia.org Its ability to act as a hydrogen bond donor and acceptor allows it to form key interactions with biological targets such as enzymes and receptors, which is a fundamental aspect of a pharmacophore.

In synthetic medicinal chemistry, formamide is not only a reagent but can also be incorporated into the final molecular structure to modulate biological activity. For example, it has been used as a C1 source in the synthesis of heteroannulated pyrimidones, including those fused to an indole (B1671886) scaffold. beilstein-journals.orgresearchgate.net Furthermore, the formamide derivative is the metabolic product of the enzymatic hydrolysis of isocyanides, a functional group that has been explored as a pharmacophore in its own right. researchgate.net This metabolic relationship highlights the importance of the formamide moiety in the broader context of drug metabolism and design. The inclusion of a formamide group can influence a molecule's polarity, solubility, and metabolic stability, all of which are critical parameters in the development of new drugs.

Pharmacological Investigations and Bioavailability Studies

Pharmacokinetic (ADMET) ProfilingNo data available.

Evaluation of Absorption, Distribution, Metabolism, and Excretion

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of N-(1H-indol-5-yl)formamide are not extensively available in publicly accessible scientific literature. However, general metabolic pathways for indole-containing compounds can provide insights into its likely metabolic fate. The indole (B1671886) ring system is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Aromatic hydroxylation is a common metabolic route for indoles, with the 5- and 6-positions being frequent sites of oxidation. The resulting phenolic metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

The formamide (B127407) group may also be subject to metabolic transformation. Hydrolysis of the formamide to the corresponding 5-aminoindole (B14826) is a plausible metabolic pathway. The resulting amine can then undergo further metabolism, including N-acetylation.

Without specific studies on this compound, it is difficult to predict its absorption and distribution characteristics. However, for the related class of N-acetamide indoles, physicochemical and ADME properties have been investigated to develop compounds with improved metabolic stability. This suggests that modifications to the indole scaffold and its substituents can significantly influence the pharmacokinetic profile.

In Vitro and In Vivo Stability in Biological Matrices

Specific data on the in vitro and in vivo stability of this compound in biological matrices such as plasma, liver microsomes, or hepatocytes are not readily found in the current body of scientific research. Stability in these matrices is a critical factor in determining the bioavailability and half-life of a compound.

In vitro stability assays, typically using liver microsomes or hepatocytes, are standard methods to assess the metabolic susceptibility of a new chemical entity. These assays provide an indication of how rapidly a compound is metabolized by liver enzymes. For indole-containing compounds, stability can be influenced by the substituents on the indole ring.

In vivo stability is influenced by a combination of metabolic processes and other clearance mechanisms within a living organism. The stability of a compound in plasma can be affected by enzymatic degradation by plasma esterases or other enzymes. Studies on related N-acetamide indoles have highlighted the importance of monitoring physicochemical and ADME properties to develop compounds with enhanced metabolic stability.

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidation of Pharmacophoric Features of the N-(1H-indol-5-yl)formamide Scaffold

The this compound scaffold possesses distinct pharmacophoric features that are essential for its biological activity. A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target.

Key features of this scaffold include:

The Indole (B1671886) Ring System : This bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a versatile pharmacophore. sci-hub.se It often serves as a hydrophobic region that can engage in van der Waals or pi-stacking interactions within a protein's binding pocket.

Indole N-H Group : The hydrogen atom on the indole nitrogen (N-1) can act as a crucial hydrogen bond donor. nih.gov The importance of this feature is highlighted in studies where N-methylation of analogous indole-containing compounds leads to a loss of activity, suggesting a critical hydrogen-bonding interaction with the target receptor. u-tokyo.ac.jp

The Formamide (B127407) Moiety : The amide group (-NH-C=O) is a cornerstone of its pharmacophoric profile. The amide proton (-NH) typically serves as a hydrogen bond donor (HBD), while the carbonyl oxygen (=O) is a hydrogen bond acceptor (HBA). nih.gov This dual functionality allows for specific and strong interactions with biological targets. The resonance within the amide bond also imparts a degree of conformational rigidity. nih.gov

These features collectively create a molecular template that can be recognized by various biological targets, making the this compound scaffold a valuable starting point for drug design. sci-hub.se

Impact of Substituent Variations on Biological Potency and Selectivity

The potency and selectivity of compounds based on the this compound scaffold can be fine-tuned by introducing various substituents at different positions.

The N-1 position of the indole ring is a critical site for modification, as substitutions here can significantly alter both the electronic properties of the ring system and the steric profile of the molecule. vulcanchem.com

N-H vs. N-Alkylation/N-Arylation : The presence of an unsubstituted N-H group is often vital for maintaining biological activity, as it can participate in hydrogen bonding. u-tokyo.ac.jp For instance, in a series of indole analogues of labetalol, the N-methylated derivative was found to be inactive, underscoring the importance of the N-H as a hydrogen bond donor. u-tokyo.ac.jp However, in other contexts, N-alkylation can be beneficial. Studies on indole-based MAO-B inhibitors showed that N-methylation was tolerated. nih.gov Similarly, N-acylation, such as with a 3-fluorobenzoyl group, has been explored in other indole series. nih.gov The impact of N-1 substitution is highly dependent on the specific biological target and the nature of its binding site.

| Modification at N-1 | General Effect on Activity | Rationale | Citation |

| Unsubstituted (N-H) | Often essential for activity | Acts as a key hydrogen bond donor. | u-tokyo.ac.jp |

| N-Methylation | Context-dependent; can lead to inactivity or be tolerated | Removes H-bond donor capability; introduces steric bulk. | u-tokyo.ac.jpnih.gov |

| N-Benzoylation | Explored for SAR; can modulate properties | Introduces a large, potentially interactive group. | nih.gov |

Substitutions on the carbon atoms of the indole ring allow for the exploration of various regions of the target's binding pocket.

C-5 and C-7 Positions : These positions are often key sites for modification to improve potency. In one study of indole-containing amidinohydrazones, substitution at the C-7 position with a methyl group resulted in a tenfold increase in potency, suggesting this position may orient towards a hydrophobic pocket. nih.gov Modification at the C-5 position with a fluoro or methoxy (B1213986) group also proved beneficial for agonist activity. nih.gov

C-4 and C-6 Positions : In the same study, methyl substitution at the C-4 or C-6 positions led to a decrease in potency, indicating that bulk may not be well-tolerated in the corresponding binding sub-pockets. nih.gov However, SAR is highly series-dependent, and in other cases, C-6 methoxylation has been shown to produce potent antimalarial compounds. malariaworld.org

C-2 and C-3 Positions : These positions on the pyrrole part of the indole ring are also common sites for derivatization to optimize activity. weijiwangluo.com

| Position | Substituent | Effect on Potency | Citation |

| C-4 | Methyl | Decreased | nih.gov |

| C-5 | Fluoro | Increased | nih.gov |

| C-5 | Methoxy | Increased | nih.gov |

| C-6 | Methyl | Decreased | nih.gov |

| C-7 | Methyl | Increased (10-fold) | nih.gov |

Modifying the formamide group or replacing it entirely with a bioisostere is a common strategy to enhance metabolic stability and alter physicochemical properties. nih.govscripps.edu Peptides and amide-containing molecules can suffer from poor oral bioavailability, so replacing the amide bond is a key optimization tactic. scripps.edu

N-Alkylation/N-Arylation : Introducing substituents on the formamide nitrogen can probe for additional binding interactions and modify the molecule's properties.

Amide Bond Bioisosteres : A bioisostere is a chemical substituent that can be interchanged with another group while retaining the desired biological activity. nih.gov This strategy is widely used to improve pharmacokinetic properties. nih.gov Common bioisosteric replacements for the amide bond include:

Heterocyclic Rings : Five-membered rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles are frequently used to mimic the hydrogen bonding properties and spatial arrangement of the amide group while offering greater metabolic stability. nih.govdrughunter.com

Other Functional Groups : Groups like retro-inverted amides, ureas, sulfonamides, and fluoroalkenes can also serve as effective amide isosteres. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in determining biological activity. When a molecule and its target (like an enzyme or receptor) interact, the fit between them is often highly specific, much like a key fitting into a lock.

For derivatives of the this compound scaffold, the introduction of chiral centers or geometric isomers (cis/trans) necessitates an evaluation of the different stereoisomers. For example, in a series of therapeutic heterocyclic compounds, the stereochemistry of a cyclobutyl group attached to the indole ring was critical, with the trans isomers showing a different pharmacological profile than the cis isomers. google.com.qa The synthesis of specific stereoisomers is often a key goal in medicinal chemistry to isolate the most active and selective enantiomer or diastereomer while minimizing potential off-target effects from other isomers. researchgate.net

Rational Design Strategies for Lead Optimization

Lead optimization is the iterative process of refining a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. arxiv.org Rational drug design uses the knowledge of a biological target's structure and the SAR of lead compounds to guide these modifications. core.ac.uk

Structure-Based Drug Design (SBDD) : When the 3D structure of the biological target is known, SBDD techniques like molecular docking can be used to predict how different analogues of the this compound scaffold will bind. core.ac.uk This allows chemists to design new molecules with improved interactions, such as additional hydrogen bonds or better hydrophobic contacts. nih.gov

Scaffold Hopping : This advanced strategy involves replacing the central molecular core (the scaffold) of a known active compound with a different, often bioisosteric, core. arxiv.orgmdpi.com The goal is to discover new compounds with similar or improved biological activity but with a novel chemical structure. nih.gov This can lead to better drug-like properties, enhanced potency, or a way to circumvent existing patents. arxiv.org For example, a lead optimization effort might replace the indole ring of an this compound derivative with another heterocycle like a quinazoline (B50416) or benzimidazole (B57391) to explore new chemical space while retaining the key pharmacophoric elements. nih.govresearchgate.net

By employing these rational design strategies, medicinal chemists can more efficiently navigate the complex process of transforming a promising hit compound into a viable drug candidate. arxiv.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(1H-indol-5-yl)formamide, docking simulations are used to understand its potential binding to various protein targets.

Molecular docking simulations have been utilized to predict the binding modes and affinities of indole (B1671886) derivatives, including structures related to this compound, with various biological targets. These simulations calculate the binding energy, which indicates the strength of the interaction between the ligand and the target protein. For instance, studies on similar indole compounds have shown that the indole nitrogen and the formyl group can participate in hydrogen bonding, which is a key factor in determining binding affinity. The specific binding affinity of this compound would be dependent on the topology and chemical nature of the target's active site.

Through molecular docking, it is possible to identify the key amino acid residues within a protein's binding site that interact with this compound. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the indole ring can form hydrophobic interactions with nonpolar residues, while the formamide (B127407) group is capable of forming hydrogen bonds with polar residues. Understanding these interactions is crucial for designing more potent and selective analogs.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS745, MET793, ASP810 |

| Types of Interactions | Hydrogen Bond, Hydrophobic |

This table is for illustrative purposes and based on typical results for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

QSAR studies on indole derivatives have been instrumental in developing models that can predict their biological activities, such as antimicrobial or anticancer effects. nih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. For this compound, a QSAR model could predict its activity based on its structural features, allowing for the virtual screening of new, potentially more active derivatives.

The development of robust QSAR models relies on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. For this compound, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. These descriptors help in understanding which molecular properties are crucial for the desired pharmacological effect.

In Silico ADMET Predictions and Toxicity Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-phase drug discovery that helps to identify potential liabilities of a drug candidate. nih.gov

Computational tools can predict the ADMET properties of this compound. For example, its absorption can be estimated by predicting its solubility and permeability. Its metabolic fate can be inferred by identifying potential sites of metabolism by cytochrome P450 enzymes. Furthermore, its potential for toxicity can be assessed by screening for structural alerts that are known to be associated with adverse effects. nih.gov These predictions are vital for optimizing the pharmacokinetic and safety profile of the compound. europeanreview.org

Table 2: Predicted In Silico ADMET Profile for this compound

| Property | Predicted Value |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| Hepatotoxicity | Low risk |

| Ames Mutagenicity | Non-mutagen |

This table represents typical predicted values from ADMET prediction software and should be experimentally verified.

Conformational Analysis and Molecular Dynamics Simulations

Due to the absence of specific research on this compound, a detailed discussion and data presentation on its conformational analysis and molecular dynamics are not possible at this time.

Conformational Analysis: A conformational analysis would typically involve the use of computational methods, such as Density Functional Theory (DFT), to identify the stable three-dimensional arrangements (conformers) of the molecule. This process would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds, primarily the C-N bond between the indole ring and the formamide group, and the C-N bond within the formamide moiety, to calculate the corresponding energy at each orientation.

Identification of Minima: Locating the low-energy conformers (local and global minima) on the potential energy surface.

Geometric Parameters: Detailing the key dihedral angles, bond lengths, and bond angles that characterize each stable conformer.

Relative Energies: Calculating the energy differences between the identified conformers to determine their relative populations at a given temperature.

Without published research, specific data for dihedral angles and the relative energies of different conformers of this compound cannot be provided.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations would provide insights into the dynamic behavior of this compound over time in a simulated biological or solution-phase environment. A typical MD study would report on:

System Stability: Analysis of the root-mean-square deviation (RMSD) of the molecule's backbone atoms over the simulation trajectory to assess its structural stability.

Atomic Flexibility: Calculation of the root-mean-square fluctuation (RMSF) for each atom to identify regions of higher or lower flexibility.

Solvent Effects: Understanding how the presence of a solvent, such as water, influences the conformational preferences and dynamics of the molecule.

Interaction Analysis: Studying the formation and lifetime of intra- and intermolecular hydrogen bonds.

As no specific molecular dynamics simulation studies for this compound have been found, detailed research findings and corresponding data tables on its dynamic properties are unavailable.

Further computational research is required to elucidate the specific conformational preferences and dynamic characteristics of this compound, which would be valuable for understanding its chemical behavior and potential interactions in various systems.

Bioanalytical Method Development and Validation for N 1h Indol 5 Yl Formamide in Biological Matrices

Strategic Approaches to Sample Collection and Preparation from Biological Specimens

The initial and one of the most critical stages in the bioanalysis of N-(1H-indol-5-yl)formamide is the collection and preparation of samples from biological matrices such as plasma, serum, or urine. nih.gov The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. rocker.com.tw Common techniques employed include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). diva-portal.orgnih.gov

Protein precipitation is a widely used technique due to its simplicity and speed. diva-portal.org It typically involves adding an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma or serum sample to denature and precipitate proteins. diva-portal.orgnih.gov After centrifugation, the supernatant containing the analyte can be directly injected into the analytical system or further processed. nih.gov While efficient at removing the bulk of proteins, PPT may not effectively remove other matrix components like phospholipids, which can interfere with analysis. nih.gov

Solid-phase extraction (SPE) offers a more selective and cleaner sample preparation compared to PPT. rocker.com.tw SPE utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte based on its physicochemical properties. rocker.com.twresearchgate.net Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. rocker.com.tw The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) depends on the chemical nature of this compound. This technique is highly effective in reducing matrix effects and improving the sensitivity and robustness of the assay. rocker.com.twnih.gov

Table 1: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Precipitation of proteins using organic solvents (e.g., acetonitrile, methanol). diva-portal.org | Fast, simple, low cost. nih.gov | Less clean extract, potential for matrix effects, analyte co-precipitation. nih.govresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Provides a clean extract, can concentrate the analyte. | Labor-intensive, requires larger solvent volumes, can be difficult to automate. rocker.com.tw |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. rocker.com.tw | High recovery, clean extracts, reduces matrix effects, easily automated. rocker.com.twnih.gov | Higher cost, requires method development to select the appropriate sorbent and solvents. nih.gov |

Advanced Chromatographic Techniques for Quantitative Analysis

Chromatographic separation is fundamental to selectively isolating this compound from endogenous compounds and potential metabolites prior to detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules like this compound due to its exceptional sensitivity, selectivity, and speed. rsc.orgnih.gov The technique combines the separation power of high-performance liquid chromatography (HPLC) with the highly selective and sensitive detection capabilities of tandem mass spectrometry. rsc.org

The analysis typically involves a reversed-phase HPLC column (e.g., C18) for separation. nih.gov The mobile phase often consists of a mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (such as acetonitrile or methanol), run in either an isocratic or gradient mode to achieve optimal separation. cetjournal.it

Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The mass spectrometer then operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds and ensuring accurate quantification. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Indole (B1671886) Compound Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2 µm). researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water. researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol. researchgate.net |

| Flow Rate | 0.2 - 0.5 mL/min. nih.gov |

| Injection Volume | 5 - 10 µL. nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |

| Example Transition | Precursor Ion (m/z) > Product Ion (m/z). |

While LC-MS/MS is predominant, HPLC coupled with other detectors can also be employed for the quantification of this compound, particularly when the required sensitivity is less demanding. mdpi.comnih.gov

HPLC with Ultraviolet (UV) Detection: Indole compounds, including this compound, possess chromophores that absorb ultraviolet light. cetjournal.itresearchgate.net HPLC with a UV detector set at an appropriate wavelength (e.g., around 280 nm) can be used for quantification. cetjournal.itmdpi.com This method is robust and widely available, but it may lack the sensitivity and selectivity of mass spectrometric detection, making it more susceptible to interference from co-eluting compounds. researchgate.net

HPLC with Fluorescence Detection (FLD): Many indole-containing compounds are naturally fluorescent, which allows for highly sensitive and selective detection. nih.govresearchgate.netnih.gov HPLC-FLD involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. nih.gov This technique can offer sensitivity approaching that of LC-MS/MS for fluorescent compounds and is less common than UV but more selective. nih.govresearchgate.net

Rigorous Validation of Bioanalytical Methods

Bioanalytical method validation is a formal process to demonstrate that an analytical method is reliable and reproducible for its intended use in quantifying an analyte in a specific biological matrix. ajpsonline.comnih.govgmp-compliance.org The validation process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). ich.orgeuropa.eu

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and concomitant medications. gmp-compliance.orgeuropa.euich.org Specificity is the ability to unequivocally assess the analyte in the presence of components that are expected to be present. europa.eu

To assess selectivity, blank matrix samples from at least six different sources are analyzed to check for interferences at the retention time of the analyte and the internal standard (IS). ich.orgeuropa.euich.org The response of any interfering peak should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) and less than 5% for the internal standard. ich.orgeuropa.eu

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. gmp-compliance.orgau.dk Precision describes the closeness of agreement (degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample. gmp-compliance.orgau.dk Both are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on different days. europa.eu

Precision is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). nih.govresearchgate.net The %CV should not exceed 15% for QC samples, and not more than 20% for the LLOQ. europa.eu

Accuracy is expressed as the percent bias or the percentage of the nominal concentration. nih.govresearchgate.net The mean value should be within ±15% of the nominal value for QC samples and within ±20% for the LLOQ. europa.eu

Table 3: Acceptance Criteria for Accuracy and Precision in Bioanalytical Method Validation

| Parameter | Concentration Level | Acceptance Criteria |

|---|---|---|

| Accuracy (% Bias) | Low, Medium, High QC | Within ±15% of the nominal value. europa.eu |

| Lower Limit of Quantification (LLOQ) | Within ±20% of the nominal value. europa.eu | |

| Precision (%CV) | Low, Medium, High QC | ≤ 15%. europa.eu |

| Lower Limit of Quantification (LLOQ) | ≤ 20%. europa.eu |

Determination of Limits of Quantification (LLOQ, ULOQ) and Linearity

The sensitivity and range of a bioanalytical assay are defined by its lower and upper limits of quantification (LLOQ and ULOQ, respectively). For this compound, the determination of these parameters is crucial for reliably measuring concentrations that are relevant to its pharmacological or toxicological effects. Linearity, the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte, is established to ensure accuracy across the quantifiable range.

While specific quantitative data for this compound's LLOQ, ULOQ, and linearity from dedicated public studies are not available, the established methodologies for structurally similar indoleamine derivatives provide a framework for the expected performance of a validated assay. Typically, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for such small molecules due to its high sensitivity and selectivity.

Table 1: Representative Linearity and Quantification Limit Data for Indoleamine Bioanalytical Methods

| Analyte Class | Typical LLOQ (ng/mL) | Typical ULOQ (ng/mL) | Correlation Coefficient (r²) |

| Indoleamines | 0.1 - 5 | 100 - 1000 | > 0.99 |

This table presents typical data ranges observed for bioanalytical methods of compounds structurally related to this compound, illustrating common benchmarks for assay performance.

The calibration curve for a hypothetical validated assay for this compound would be constructed by analyzing a series of calibration standards in the relevant biological matrix. The response ratio of the analyte to an internal standard is plotted against the nominal concentration, and a linear regression analysis is applied. The acceptance criteria for the correlation coefficient (r²) are generally expected to be ≥ 0.99, indicating a strong linear relationship.

Stability Assessment in Processed Samples and During Storage

Ensuring the stability of this compound in biological samples from the point of collection to the final analysis is paramount for generating reliable data. Stability evaluations are conducted under various conditions to mimic situations that samples may encounter during handling and storage. These assessments typically include:

Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: To determine the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time.

Long-Term Storage Stability: To evaluate the integrity of the analyte under frozen conditions (-20°C or -80°C) for an extended duration.

Post-Preparative (Autosampler) Stability: To ensure the analyte remains stable in the processed sample extract until it is injected into the analytical instrument.

Table 2: General Stability Assessment Parameters for Small Molecule Bioanalysis

| Stability Condition | Typical Duration | Typical Temperature | Acceptance Criteria (% Deviation from Nominal) |

| Freeze-Thaw | 3 cycles | -20°C to Room Temp | ± 15% |

| Bench-Top | 4 - 24 hours | Room Temperature | ± 15% |

| Long-Term | 1 - 12 months | -20°C or -80°C | ± 15% |

| Post-Preparative | 24 - 72 hours | 4°C (Autosampler) | ± 15% |

This table outlines the standard conditions and acceptance criteria used in stability assessments for bioanalytical methods, which would be applicable to this compound.

For each stability condition, the concentrations of this compound in quality control (QC) samples are measured and compared to the nominal concentrations. The mean concentration of the stability samples should be within ±15% of the nominal concentration for the analyte to be considered stable.

Application of Validated Methods in Pharmacokinetic and Toxicokinetic Studies

Once a bioanalytical method for this compound has been fully validated, it can be applied to quantify the compound in samples from pharmacokinetic (PK) and toxicokinetic (TK) studies. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its potential for accumulation and toxicity at different dose levels.

In a typical PK study, after administration of this compound, biological samples (e.g., blood, plasma, urine) are collected at various time points. The validated bioanalytical method is then used to measure the concentration of the compound in these samples. The resulting concentration-time data are used to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters Determined Using Bioanalytical Data

| Parameter | Description |

| Cmax | Maximum (peak) plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| CL | Clearance |

| Vd | Volume of distribution |

This table lists the fundamental pharmacokinetic parameters that are derived from the concentration-time data generated by a validated bioanalytical method.

Toxicokinetic studies are similar in design to pharmacokinetic studies but are conducted at higher dose levels, often as part of toxicology assessments. The data from TK studies help to correlate the observed toxicity with the systemic exposure to this compound. The application of a validated, sensitive, and reliable bioanalytical method is the cornerstone of these investigations, providing the quantitative data necessary to make informed decisions in the drug development process.

Toxicological Assessments of N 1h Indol 5 Yl Formamide and Derivatives

In Vitro Toxicity Screening

In vitro toxicity studies are crucial for the preliminary assessment of a compound's potential to cause harm to cells and tissues. For indole (B1671886) derivatives, these studies have primarily focused on cytotoxicity against various cell lines, with some investigations into organ-specific toxicity.

The evaluation of cytotoxicity against normal, non-cancerous cell lines is a critical step in determining the therapeutic index and potential for off-target effects of a compound. Studies on various indole derivatives have shown a range of cytotoxic effects on normal human cell lines.

For instance, a study on a series of thiazolidinone-grafted indolo–pyrazole conjugates assessed their cytotoxic potential against the normal human bronchial epithelium cell line BEAS-2B. The results indicated that while some derivatives exhibited potent anticancer activity, their effect on normal cells was also significant, which is a crucial consideration for their development as therapeutic agents. nih.gov

Another study investigating bacteria-derived indole compounds, such as indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA), found that while they were generally non-cytotoxic to carcinoma cell lines, they showed adverse effects on stem cells. Specifically, the normal human lung fibroblast cell line MRC-5 was sensitive to all tested indole compounds except for the parent indole molecule, with EC50 values ranging from 0.52 to 49.8 µM. nih.gov This suggests that certain indole derivatives may have a selective toxicity profile, with a more pronounced effect on specific types of normal cells.

Interactive Data Table: Cytotoxicity of Indole Derivatives on Normal Cell Lines

| Compound/Derivative | Normal Cell Line | Assay | Endpoint | Result | Reference |

| Indole-3-acetic acid (IAA) | MRC-5 | MTT | EC50 | 0.52 µM | nih.gov |

| Indole-3-propionic acid (IPA) | MRC-5 | MTT | EC50 | >100 µM | nih.gov |

| Indole-3-carboxaldehyde | MRC-5 | MTT | EC50 | 49.8 µM | nih.gov |

| Indole-3-carbinol | MRC-5 | MTT | EC50 | 2.02 µM | nih.gov |

Note: The data presented is for indole derivatives and not N-(1H-indol-5-yl)formamide itself.

The liver and kidneys are primary organs for the metabolism and excretion of xenobiotics, making them susceptible to toxic insults. In vitro models are often used for the early detection of potential hepatotoxicity and nephrotoxicity.

Research on certain indole derivatives has explored their effects on liver and kidney cells. For example, some studies have investigated the protective effects of oxindole derivatives against paracetamol-induced hepatotoxicity and nephrotoxicity in mice, suggesting that the indole scaffold can interact with pathways involved in organ-specific toxicity. nih.gov One indole derivative, NecroX-7, has been shown to protect against acetaminophen-induced liver injury by directly binding to the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.gov

Conversely, the accumulation of indole metabolites, such as 3-indoxyl sulfate, is a hallmark of uremic toxicity in patients with chronic kidney disease, indicating the potential for certain indole derivatives to contribute to kidney damage when not properly cleared. Non-steroidal anti-inflammatory drugs (NSAIDs) that contain an indole core, such as indomethacin (B1671933), have been associated with both hepatotoxicity and nephrotoxicity. researchgate.netmdpi.com

In Vivo Toxicity Evaluation

In vivo studies in animal models are essential for understanding the systemic toxic effects of a compound, including its acute and long-term impacts, and for determining safe dosage ranges.

Acute toxicity studies typically involve the administration of a single high dose of a substance to determine its immediate adverse effects and the median lethal dose (LD50). Sub-acute studies involve repeated doses over a shorter period (e.g., 28 days) to evaluate the cumulative effects of the compound.

While no specific acute or sub-acute toxicity data for this compound are available, the general methodologies for such studies in rodents involve the administration of the test substance, followed by observation for clinical signs of toxicity, and analysis of hematological, biochemical, and histopathological parameters. For other compounds, these studies have been crucial in identifying target organs of toxicity and establishing a preliminary safety profile.

The maximum tolerated dose (MTD) is the highest dose of a drug or treatment that does not cause unacceptable side effects. It is a critical parameter determined during preclinical in vivo studies to guide the design of clinical trials. The determination of the MTD for this compound would require dose-escalation studies in animal models, where cohorts of animals are given increasing doses of the compound to identify the dose at which significant toxicity is observed. Without specific studies on this compound, its MTD remains unknown.

Specialized Toxicological Considerations

Certain classes of compounds may present unique toxicological challenges. For indole derivatives, a key consideration is their role in uremic toxicity. Gut microbiota metabolize dietary tryptophan into various indole compounds. In individuals with compromised kidney function, these metabolites can accumulate in the bloodstream and contribute to the systemic toxicity observed in uremia. This highlights the importance of assessing the metabolic fate and clearance of any new indole derivative, including this compound, particularly in the context of renal impairment.

Developmental and Reproductive Toxicity Potential

There are no specific studies on the developmental and reproductive toxicity of this compound. General information on related compounds is available but should not be extrapolated.

Future Directions and Therapeutic Potential of N 1h Indol 5 Yl Formamide Research

Elucidating Novel Mechanisms of Action for Indole-Formamide Scaffolds

The indole (B1671886) nucleus is a "privileged scaffold," capable of interacting with a diverse array of biological targets. nih.govnih.goveurekaselect.com While the precise mechanisms of N-(1H-indol-5-yl)formamide are still under investigation, the broader family of indole derivatives offers a map of potential pathways. Many indole-based compounds exert their effects by targeting key cellular machinery involved in disease progression.

Future research will likely focus on moving beyond established mechanisms to uncover novel modes of action for indole-formamide compounds. This involves deep dives into complex cellular signaling pathways that have been less explored for this particular scaffold. Investigating interactions with non-traditional targets, such as epigenetic modulators (e.g., histone deacetylases - HDACs), components of the immune checkpoint cascade, or specific protein-protein interactions, could reveal untapped therapeutic potential. nih.gov The structural versatility of the indole ring allows for modifications that can fine-tune its binding properties, enabling the design of molecules that can modulate multiple targets simultaneously—a crucial strategy for treating complex multifactorial diseases like cancer or neurodegenerative disorders. mdpi.comnih.gov

Table 1: Known Mechanisms of Action for Indole-Based Compounds

| Mechanism of Action | Biological Target | Therapeutic Area |

|---|---|---|

| Tubulin Polymerization Inhibition | Tubulin | Cancer |

| Protein Kinase Inhibition | Protein Kinases (e.g., Tyrosine Kinases) | Cancer |

| Histone Deacetylase (HDAC) Inhibition | HDAC Enzymes | Cancer |

| Anti-inflammatory Action | COX-2, NF-κB pathways | Inflammatory Diseases |

Exploration of Combination Therapies and Synergistic Effects

The future of treating complex diseases increasingly lies in combination therapies that target multiple pathways to enhance efficacy and overcome drug resistance. Research into indole derivatives has already demonstrated the potential for synergistic effects when combined with existing drugs. nih.gov

A significant area of exploration for this compound and its analogs is in overcoming antibiotic resistance. Studies have shown that certain indole derivatives can work synergistically with standard antibiotics to combat resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism involves the indole compound permeabilizing the bacterial cell membrane, thereby allowing the conventional antibiotic to reach its target. nih.gov This approach could revitalize the utility of older antibiotics and provide a powerful new strategy against multidrug-resistant infections.

Further investigations will likely explore combinations with chemotherapy agents, targeted cancer therapies, and immunomodulators. The goal is to identify pairings where the indole-formamide compound can sensitize cancer cells to treatment, reduce toxicity, or modulate the tumor microenvironment to enhance the immune response.

Development of Targeted Drug Delivery Systems for Indole-Formamide Analogs

A significant hurdle in translating promising compounds into effective therapies is ensuring they reach the desired site of action in the body at therapeutic concentrations without causing systemic toxicity. Advanced drug delivery systems are critical for improving the bioavailability and therapeutic index of indole-based drugs. nih.gov

Nanotechnology offers a promising frontier for delivering indole-formamide analogs. Encapsulating these compounds in nanoparticle-based formulations, such as liposomes or niosomes, can protect the drug from degradation, improve its solubility, and enable targeted delivery to specific tissues or cells, like tumors. nih.govnih.govjchr.org For instance, the aryl hydrocarbon receptor (AhR), which responds to indole metabolites, is a key regulator at mucosal surfaces, making it an attractive target for localized delivery in inflammatory conditions of the lung or gut. mdpi.com Future research will focus on designing and optimizing these delivery systems to enhance the clinical effectiveness of compounds like this compound.

Addressing Challenges in Drugability and Clinical Translation

The path from a promising laboratory compound to a clinically approved drug is fraught with challenges. For indole-formamide analogs, key hurdles include optimizing their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), ensuring target specificity, and minimizing off-target toxicity. nih.gov

Modern drug design techniques are pivotal in overcoming these challenges. The use of structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models can guide the rational modification of the this compound structure to enhance its "drug-like" properties. nih.gov A significant challenge in indole chemistry has been the selective functionalization of certain positions on the indole ring, such as the C5 carbon, due to low reactivity. scienmag.comnews-medical.net However, recent breakthroughs in synthetic chemistry, including the use of novel copper-based catalysts, are providing more efficient and cost-effective methods for modifying these positions. news-medical.netbioengineer.org This allows medicinal chemists to create a wider diversity of analogs, systematically refining the molecule for improved efficacy and safety, thereby accelerating the potential for clinical translation. scienmag.combioengineer.org

Emerging Therapeutic Applications Beyond Current Scope

The versatile indole scaffold has demonstrated efficacy across a vast spectrum of diseases. nih.govconsensus.app While initial research may focus on a specific area, the inherent biological activity of the indole-formamide structure suggests a broad potential for other therapeutic applications.

Future research on this compound and its derivatives is likely to expand into several key areas:

Neurodegenerative Diseases: Given the role of indoles in neuroscience (e.g., as precursors to neurotransmitters like serotonin), exploring their potential in treating conditions like Alzheimer's and Parkinson's disease is a logical next step. mdpi.com

Metabolic Disorders: Indole derivatives have shown promise in addressing chronic conditions such as diabetes and hypertension. nih.gov

Antiviral Agents: The indole core is present in several antiviral drugs, and its ability to mimic peptide structures allows it to bind to and inhibit viral enzymes like proteases or polymerases. nih.gov

Cardiovascular Disease: Certain indole-based drugs are already used for cardiovascular conditions, and further exploration could yield new treatments for heart-related ailments. scienmag.com

By systematically exploring these and other areas, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of novel treatments for a wide range of human diseases.

Q & A

Q. What are the recommended synthetic strategies for preparing N-(1H-indol-5-yl)formamide?

The synthesis typically involves coupling indole derivatives with formamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like carbodiimides (e.g., EDC or DCC) with activating agents (e.g., HOBt) to link the indole-5-amine to formyl groups .

- Protection/deprotection : Protect reactive sites on the indole ring (e.g., NH group) using Boc or Fmoc groups to prevent side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : -NMR to verify indole proton signals (δ 7.0–8.5 ppm) and formamide NH peaks (δ 8.1–8.3 ppm). -NMR to confirm carbonyl (C=O, ~165–170 ppm) and indole aromatic carbons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 189.08) .

- FT-IR : Detect characteristic bands for amide C=O (~1650 cm) and N-H stretches (~3300 cm) .

Q. What methodologies are used to evaluate the biological activity of this compound?

- In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or ELISA. Measure IC values to quantify potency .

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

- Molecular modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with targets like Bcl-2 or WDR5 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Apply Design of Experiments (DoE) to test variables:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require lower temperatures to reduce decomposition .

- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh)) for cross-coupling steps or acid/base additives (e.g., TFA, DIEA) for deprotection .

- Reaction monitoring : Use TLC or in-situ FT-IR to track intermediate formation and adjust reaction times .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

- 2D NMR techniques : Employ - HSQC or COSY to assign overlapping signals and identify impurities .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian software) .

- Alternative synthesis routes : Reproduce the compound via different pathways (e.g., reductive amination) to rule out structural isomers .

Q. What strategies are recommended for elucidating the mechanism of action in biological systems?

- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models to identify binding partners .

- Kinetic studies : Perform time-resolved fluorescence or surface plasmon resonance (SPR) to measure binding affinity () and rate constants .

- Metabolomics : Profile cellular metabolites (LC-MS) to map pathway perturbations (e.g., apoptosis, autophagy) .

Q. How should researchers address discrepancies in biological assay reproducibility?

- Assay standardization : Control variables like cell passage number, serum batch, and incubation time .

- Positive/negative controls : Include reference inhibitors (e.g., AG1478 for kinase assays) and vehicle-only groups .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons and report effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.